

Comparative Toxicity Profiling of Piperazine Derivatives

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Compound of Interest

Compound Name: 2-Methoxy-3-(2-methylpropyl)piperazine

CAS No.: 74784-14-8

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A Multi-Tiered Toxicological Assessment Guide Executive Summary: The Piperazine Paradox

Piperazine derivatives occupy a unique dual-status in pharmacology: they act as essential scaffolds for therapeutic agents (e.g., antipsychotics, antihistamines) and simultaneously serve as the backbone for "designer drugs" (e.g., BZP, TFMPP) that evade regulatory scheduling.

For the drug development professional, the challenge lies in distinguishing between therapeutic efficacy and off-target toxicity. This guide provides a comparative toxicological profile of key piperazine derivatives, synthesizing experimental data on cytotoxicity, metabolic instability, and neurotoxicity. We move beyond simple LD50 metrics to explore the mechanism of action (MoA) driving cellular injury, providing a roadmap for safer lead optimization.

Structural Classification & Test Compounds

To ensure scientific rigor, this guide categorizes derivatives based on the substituent attached to the N1 or N4 nitrogen. Toxicity profiles differ significantly between these classes.[1]

Class	Representative Compound	Abbr.	Primary Pharmacological Target	Toxicological Concern
Benzylpiperazines	1-Benzylpiperazine	BZP	Dopamine/NE Transporter (Releaser)	Sympathomimetic toxicity, seizures.
Phenylpiperazines	1-(3-Trifluoromethylphenyl)piperazine	TFMPP	5-HT Receptors (Agonist/Releaser)	Hepatotoxicity, serotonin syndrome.
Substituted Phenyls	1-(3-Chlorophenyl)piperazine	mCPP	5-HT _{2C} Receptor (Agonist)	Migratory headaches, anxiety.
Methoxylated	1-(4-Methoxyphenyl)piperazine	MeOPP	Mixed Monoamine Transporter	Lower relative toxicity, metabolic burden.

Comparative Toxicity Matrix

The following data synthesizes cytotoxicity findings from human hepatoma (HepG2) and neuroblastoma (SH-SY5Y) cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values)

Note: Lower IC₅₀ indicates higher potency/toxicity. Values are aggregated from standardized MTT/NR assays (24h exposure).

Compound	HepG2 IC50 (µM)	SH-SY5Y IC50 (µM)	Primary Mechanism of Cell Death	Metabolic Liability (CYP Inhibition)
TFMPP	185 ± 15	120 ± 10	Mitochondrial depolarization; ROS surge	Strong CYP2D6 inhibitor
BZP	450 ± 25	380 ± 20	ATP depletion; Caspase-3 activation	Moderate CYP1A2 inhibitor
mCPP	310 ± 18	290 ± 15	Mixed apoptotic/necrotic	Weak CYP3A4 interaction
MeOPP	> 800	> 600	Osmotic stress (high conc. only)	Low

Expert Insight: TFMPP consistently demonstrates the highest toxicity profile.[1] The trifluoromethyl (-CF₃) group increases lipophilicity (logP ~2.6), facilitating rapid membrane penetration and mitochondrial accumulation, whereas the methoxy group in MeOPP renders the molecule more hydrophilic and readily excreted.

Mechanistic Profiling: The Toxicological Cascade

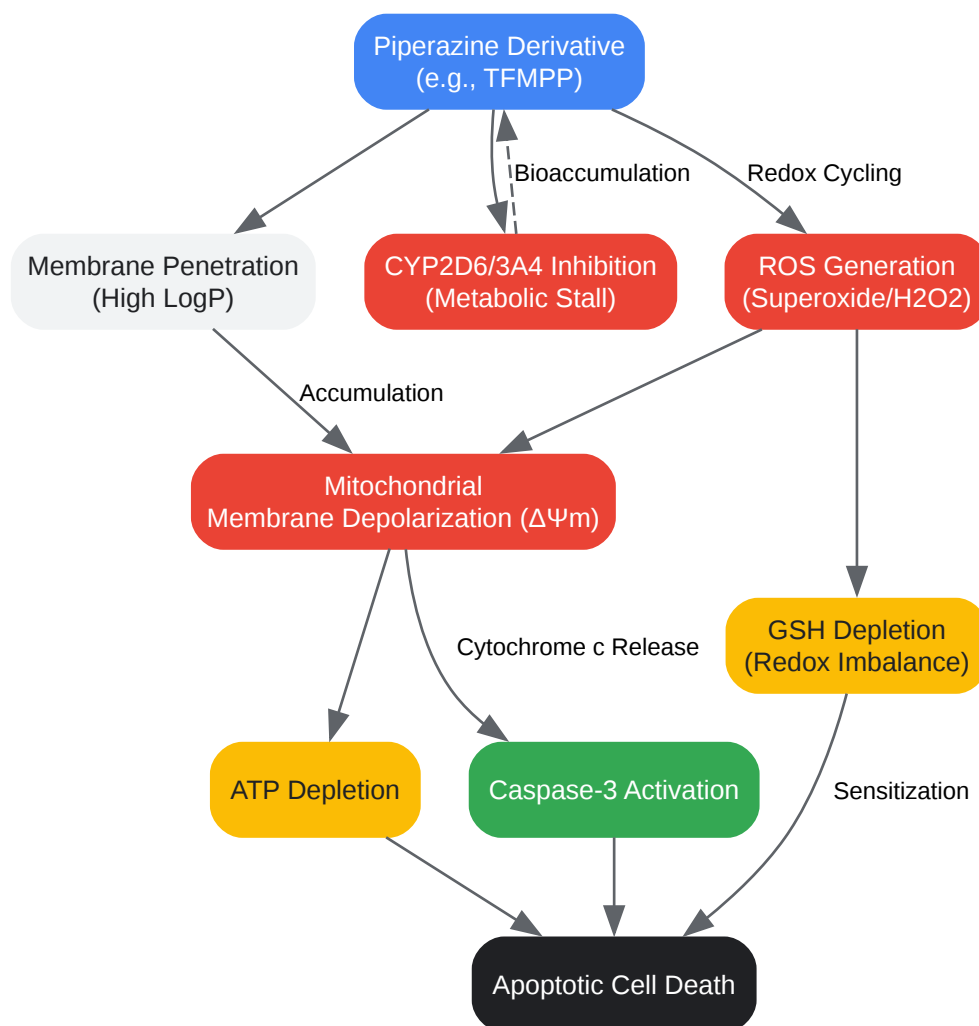
Understanding why these compounds kill cells is critical for designing safer analogs. The toxicity of piperazine derivatives, particularly phenylpiperazines, follows a specific cascade:

Oxidative Stress

Mitochondrial Dysfunction

Apoptosis.

Diagram 1: Molecular Mechanism of Piperazine Toxicity



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Caption: The mechanistic cascade of phenylpiperazine-induced cytotoxicity, highlighting the central role of mitochondrial dysfunction and oxidative stress.

Experimental Protocols for Validation

To replicate these profiles or screen new derivatives, use the following "self-validating" protocols.

Protocol A: Multiplexed Cytotoxicity Screening (MTT + LDH)

Rationale: Piperazine derivatives are basic amines that can alter lysosomal pH, potentially confounding standard neutral red assays. A multiplexed approach using mitochondrial activity

(MTT) and membrane integrity (LDH) provides a false-positive-free dataset.

Reagents:

- HepG2 cells (ATCC HB-8065)
- MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- LDH Cytotoxicity Detection Kit
- Positive Control: Triton X-100 (0.1%)[2]
- Vehicle Control: DMSO (Final concentration < 0.5%)

Workflow:

- Seeding: Plate HepG2 cells at

cells/well in 96-well plates. Incubate 24h for attachment.
- Dosing: Prepare stock solutions of derivatives (BZP, TFMPP) in DMSO. Dilute in serum-free media to range 1 μ M – 1000 μ M.
 - Critical Step: Adjust pH of high-concentration drug solutions to 7.4 prior to addition. Piperazine alkalinity can induce non-specific pH toxicity.
- Incubation: Expose cells for 24 hours at 37°C.
- Supernatant Harvest (LDH): Transfer 50 μ L supernatant to a new plate for LDH analysis (measures membrane rupture).
- MTT Addition: Add MTT (0.5 mg/mL) to remaining cells. Incubate 3h.
- Solubilization: Aspirate media. Dissolve formazan crystals in DMSO.
- Readout: Measure Absorbance at 570 nm (MTT) and 490 nm (LDH).

Protocol B: Metabolic Stability & Inhibition (CYP450)

Rationale: Toxicity in vivo is often exacerbated by "autoinhibition," where the drug inhibits its own metabolizing enzyme (e.g., TFMPP inhibits CYP2D6).

Workflow:

- System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).
- Substrate: Test compound (10 μ M) + NADPH regenerating system.
- Inhibitor Screen: Co-incubate test compound with specific probe substrates:
 - Dextromethorphan (for CYP2D6 activity)
 - Testosterone (for CYP3A4 activity)
- Analysis: Quench with ice-cold acetonitrile at 0, 15, 30, 60 min. Analyze via LC-MS/MS.
- Calculation: Determine Intrinsic Clearance () and IC50 for CYP inhibition.

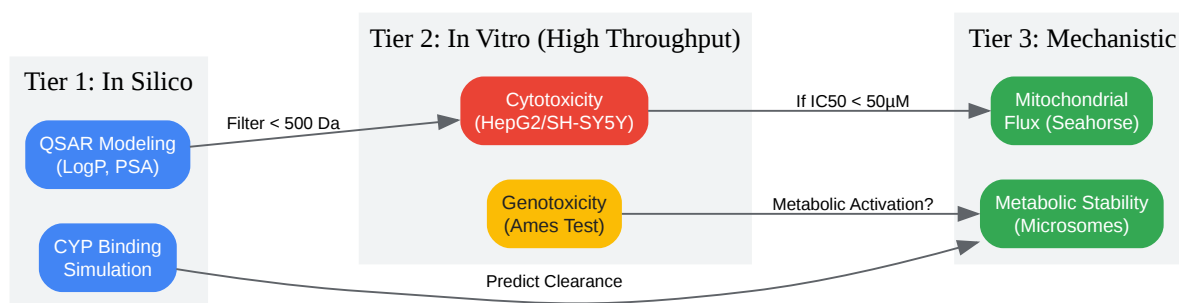
Structure-Activity Relationship (SAR) Analysis

The toxicity of piperazine derivatives is not random; it is structurally determined.

- Lipophilicity & The -CF₃ Effect: TFMPP contains a trifluoromethyl group at the meta position of the phenyl ring. This electron-withdrawing, highly lipophilic group drastically increases membrane permeability compared to the methoxy group in MeOPP.
 - Result: TFMPP accumulates in mitochondria 3-4x more effectively than MeOPP, driving the ROS cascade.
- N-Substitution Pattern:
 - Benzyl (BZP): The methylene bridge allows for flexibility, favoring dopamine transporter interaction. Toxicity is primarily neuro-stimulatory (seizures).
 - Phenyl (TFMPP/mCPP): Direct conjugation restricts conformation, favoring 5-HT receptors. Toxicity is primarily cytotoxic and hepatotoxic.

- **Metabolic Vulnerability:** The methylenedioxy ring in MDBP (similar to MDMA) is a "suicide substrate" for CYP enzymes, leading to the formation of reactive quinones that covalently bind to hepatic proteins, causing immune-mediated hepatotoxicity.

Diagram 2: Tiered Screening Workflow



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Caption: A tiered decision tree for evaluating novel piperazine derivatives, prioritizing high-throughput cytotoxicity data before advanced mechanistic assays.

Conclusion & Recommendations

For researchers developing novel piperazine scaffolds:

- **Avoid Trifluoromethylation:** Unless absolutely necessary for potency, the -CF₃ group (as seen in TFMPP) carries a high hepatotoxic liability.
- **Screen for CYP Inhibition Early:** Compounds that inhibit CYP2D6 (like TFMPP) pose a high risk of non-linear pharmacokinetics and drug-drug interactions.
- **Use Differentiated Cells:** When assessing neurotoxicity, use differentiated SH-SY5Y cells rather than undifferentiated ones to better mimic mature neuronal phenotypes and transporter expression.

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